Pivopril
Overview
Description
Pivopril, also known as pivalopril, is a small molecule drug that functions as an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used for its antihypertensive activity, which helps in managing high blood pressure. This compound was initially developed by Revlon Group Holdings LLC and is currently in the preclinical phase of research .
Preparation Methods
Pivopril can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl 2-(cyclopentylamino)acetate with other reagents to form the desired compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the proper formation of the compound . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Pivopril undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pivopril has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the mechanisms of ACE inhibition and to develop new ACE inhibitors with improved efficacy and safety profiles.
Biology: In biological research, this compound is used to investigate the role of ACE in various physiological processes and to understand the molecular mechanisms underlying hypertension.
Medicine: this compound’s primary application in medicine is as an antihypertensive agent. It is studied for its potential to manage high blood pressure and related cardiovascular conditions.
Industry: In the pharmaceutical industry, this compound is used in the development of new antihypertensive drugs and as a reference compound in quality control processes
Mechanism of Action
Pivopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). Upon hydrolysis, this compound releases a free SH metabolite that competitively binds to and inhibits ACE. This inhibition blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, this compound helps to lower blood pressure and reduce the workload on the heart .
Comparison with Similar Compounds
Pivopril is similar to other ACE inhibitors such as captopril and lisinopril. it has unique features that distinguish it from these compounds:
Captopril: Both this compound and captopril inhibit ACE, but this compound has a hindered sulfur group that may offer different pharmacokinetic properties.
Lisinopril: Unlike this compound, lisinopril is not a prodrug and does not require hydrolysis to become active.
Other similar compounds include enalapril, perindopril, and ramipril, all of which are ACE inhibitors used to manage hypertension and related cardiovascular conditions .
Properties
IUPAC Name |
2-[cyclopentyl-[(2S)-3-(2,2-dimethylpropanoylsulfanyl)-2-methylpropanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S/c1-11(10-22-15(21)16(2,3)4)14(20)17(9-13(18)19)12-7-5-6-8-12/h11-12H,5-10H2,1-4H3,(H,18,19)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKXJJYSKUIIEN-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C(C)(C)C)C(=O)N(CC(=O)O)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C(C)(C)C)C(=O)N(CC(=O)O)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319138 | |
Record name | Pivopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81045-50-3 | |
Record name | Pivopril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81045-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivopril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081045503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIVOPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V6I5962EM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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